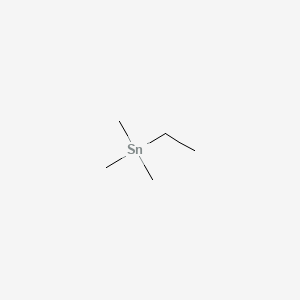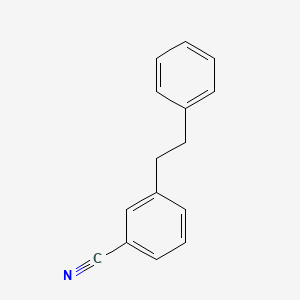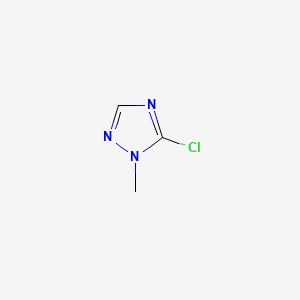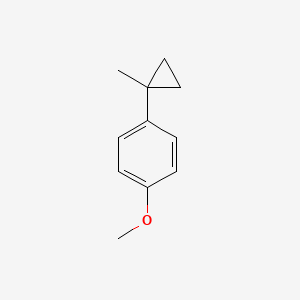
十一烷基二硫化物
描述
Undecyl disulfide is a chemical compound that contains a total of 69 bonds, including 23 non-H bonds, 21 rotatable bonds, and 1 disulfide . It is used in various applications, including laboratory chemicals and synthesis of substances .
Synthesis Analysis
Undecyl disulfide can be synthesized through various methods. For instance, one study reported the synthesis of a disulfide-functionalized fluorescent derivative of carbozole named 11-(9-carbazolyl)-1-undecyl disulfide (CBZDS). The process used proton nuclear magnetic resonance spectroscopy to distinguish thiol from its corresponding symmetrical disulfide . Another study mentioned the reaction of diethyl(p-dimethylaminobenzoyl) phosphine sulfide with di(undecyl) disulfide in the presence of RhH(PPh 3) 4 (2 mol%) and dppe (4 mol%) in refluxing THF for 3 h, which resulted in the corresponding thioester .Molecular Structure Analysis
The molecular structure of Undecyl disulfide includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Undecyl disulfide molecule contains a total of 69 bond(s), including 23 non-H bond(s), 21 rotatable bond(s), and 1 disulfide(s) .Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction. In the oxidized (disulfide) state, each sulfur atom has lost a bond to hydrogen and gained a bond to sulfur . Another study reported that when diethyl(p-dimethylaminobenzoyl) phosphine sulfide was reacted with di(undecyl) disulfide, the corresponding thioester was obtained .Physical And Chemical Properties Analysis
Undecyl disulfide is a typically layered transition metal chalcogenide. It is considered one of the promising electrode candidates for next-generation high energy density batteries owing to its tunable physical and chemical properties, low cost, and high specific capacity .科学研究应用
机械设备润滑
十一烷基二硫化物在润滑领域被用于提高机械设备的性能。 它能够在金属表面形成自组装单层膜 (SAM),从而降低摩擦和磨损,这对机械部件的寿命和效率至关重要 .
生物系统中的粘附
该化合物在生物粘附过程中起着重要作用。 通过模拟天然粘附机制,例如贻贝中的粘附机制,十一烷基二硫化物基粘合剂可以在潮湿和水下条件下有效地发挥作用,为医疗和工程粘合剂提供了潜在的应用 .
化学力显微镜
在表面科学领域,十一烷基二硫化物用于创建用于化学力显微镜 (CFM) 的化学敏感探针。 这些探针能够绘制样品表面化学官能团的空间分布,从而提供对纳米尺度分子相互作用的见解 .
有机单层膜和表面化学
十一烷基二硫化物在形成有机单层膜方面起着重要作用,这在各种表面化学应用中至关重要。 这些单层膜可用于防腐蚀、生物传感以及作为进一步化学修饰的平台 .
生物系统识别
该化合物与特定生物分子相互作用的能力使其在生物系统中的识别过程中具有价值。 此特性对于依赖分子识别的生物传感器和诊断工具的开发至关重要 .
表面引发聚合
十一烷基二硫化物用于表面引发聚合过程,以创建仿生色素-聚合物天线复合物。 这些复合物在分子光子学中具有应用,它们可以主动控制等离子体-激子耦合,这一过程对于开发先进光子材料至关重要 .
安全和危害
作用机制
Target of Action
Undecyl disulfide is a compound that has been studied for its potential anti-inflammatory properties . The primary targets of undecyl disulfide are macrophages, specifically M1 macrophages . Macrophages play a crucial role in the body’s immune response, and their activation can be broadly defined as M1 (pro-inflammatory) or M2 (homeostatic) phenotypes .
Mode of Action
Undecyl disulfide interacts with its targets by modulating key signaling pathways. Specifically, it has been shown to induce AKT and suppress MAPK/ERK signaling pathways . This modulation results in the downregulation of the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, and the suppression of the expression of the nitric oxide (NO) converting enzyme iNOS .
Biochemical Pathways
The action of undecyl disulfide affects several biochemical pathways. It enhances the expression of the M2 activation markers Arginase1 and MRC1 . Moreover, it suppresses the expression of glucose transporters GLUT1 and GLUT3, suggesting that it may affect cell metabolism . The modulation of these pathways leads to downstream effects such as the inhibition of M1 activation of macrophages .
Pharmacokinetics
Disulfide bonds can be used as cleavable linkers for the delivery of chemotherapeutic drugs . They maintain high stability in a simulated physiological environment but rapidly disassemble under reductive conditions .
Result of Action
The result of undecyl disulfide’s action at the molecular and cellular level is the inhibition of M1 activation of macrophages . This is achieved by downregulating the production of pro-inflammatory cytokines, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .
Action Environment
The action, efficacy, and stability of undecyl disulfide can be influenced by environmental factors. For instance, the redox environment in cancer cells can affect the sensitivity of disulfide bonds, leading to variations in the size and structure of micelles . Furthermore, the concentration of glutathione (GSH) in extracellular fluids at tumor sites can influence the responsiveness of disulfide-based drug carriers .
生化分析
Biochemical Properties
Undecyl disulfide participates in biochemical reactions involving the formation, breakage, and rearrangement of disulfide bonds . These bonds are crucial for maintaining the secondary, tertiary, and quaternary structures of proteins, conferring physical and chemical stability .
Cellular Effects
Undecyl disulfide can have significant effects on various types of cells and cellular processes. This discovery could potentially aid in the development of therapeutic strategies against cancer .
Molecular Mechanism
The molecular mechanism of undecyl disulfide involves its interactions with biomolecules at the molecular level. For example, it has been found to inhibit M1 activation of macrophages by downregulating the production of pro-inflammatory cytokines TNFα, IL-6, and IL-12, suppressing the expression of the NO converting enzyme iNOS, and enhancing the expression of the M2 activation markers Arginase1 and MRC1 .
Temporal Effects in Laboratory Settings
The effects of undecyl disulfide can change over time in laboratory settings. For instance, it has been used in the formation of photosensitive monolayers, where its stability and degradation over time can be observed .
Dosage Effects in Animal Models
While specific studies on the dosage effects of undecyl disulfide in animal models are limited, it is generally understood that the effects of a compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Undecyl disulfide is involved in metabolic pathways related to disulfide stress. High expression of solute carrier family 7 member 11 (SLC7A11) in certain cells accelerates nicotinamide adenine dinucleotide phosphate (NADPH) depletion in the cytoplasm under glucose starvation, leading to an accumulation of disulfides that cannot be reduced, inducing disulfide stress and eventually disulfidptosis .
Transport and Distribution
It is known that disulfides can be transported and distributed within cells through various mechanisms .
属性
IUPAC Name |
1-(undecyldisulfanyl)undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46S2/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJKMHJWGHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCSSCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303553 | |
| Record name | Undecyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79458-27-8 | |
| Record name | Undecyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,9,11,15,17,20(24),21-decaene-8,13-dione](/img/no-structure.png)



![7-Oxabicyclo[2.2.1]hept-2-ene](/img/structure/B1615998.png)








